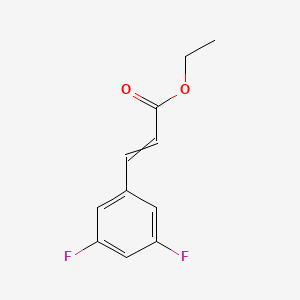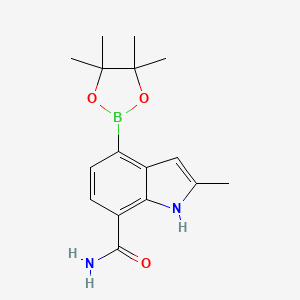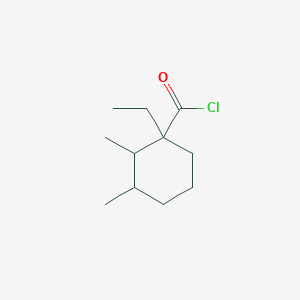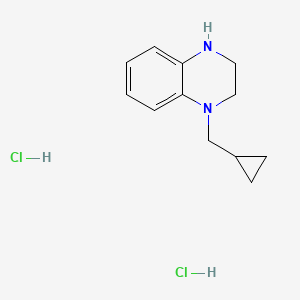
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C12H16N2·2HCl It is a derivative of tetrahydroquinoxaline, a bicyclic compound that contains a quinoxaline ring system
Métodos De Preparación
The synthesis of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the following steps:
Hydrogenation: Reduction of the quinoxaline ring to form the tetrahydroquinoxaline structure.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the base compound with hydrochloric acid.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: This compound is used in studies investigating its effects on cellular processes and signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other tetrahydroquinoxaline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroquinoxaline: Similar in structure but with a methyl group instead of a cyclopropylmethyl group.
1-Benzyl-1,2,3,4-tetrahydroquinoxaline: Contains a benzyl group, which may confer different pharmacological properties.
The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H18Cl2N2 |
|---|---|
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-12-11(3-1)13-7-8-14(12)9-10-5-6-10;;/h1-4,10,13H,5-9H2;2*1H |
Clave InChI |
YYTLJSZOHMQKIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCNC3=CC=CC=C32.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


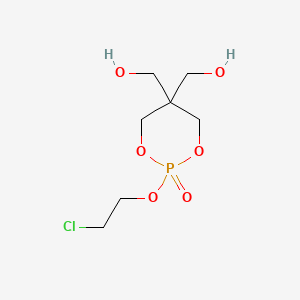

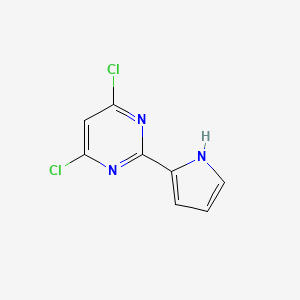
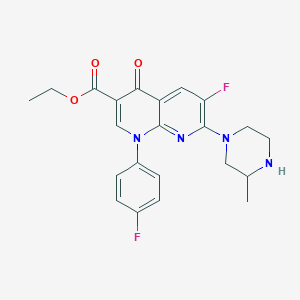
![(3-{5-[6-Fluoro-pyridin-3-yl]-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13942168.png)
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)
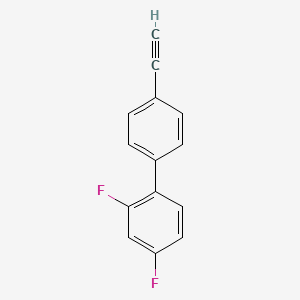
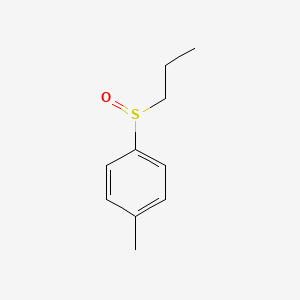
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
